5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Description
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FN3O/c1-14-10(12-9(6-15)13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
QBBHFIFODYHNIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.
Formation of Intermediate: The intermediate is formed by reacting 2-fluoroacetophenone with hydrazine hydrate to yield 2-(2-fluorophenyl)hydrazine.
Cyclization: The intermediate undergoes cyclization with formic acid to form 5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole.
Formylation: Finally, the triazole compound is formylated using Vilsmeier-Haack reaction to obtain 5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents due to its ability to interact with various biological targets. Its applications include:
- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, related triazole derivatives have demonstrated effectiveness against human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent inhibition of cell proliferation .
- Antifungal Properties : The triazole scaffold is well-known for its antifungal activity. Compounds similar to 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde have been effective against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL .
Organic Synthesis
In organic chemistry, 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its synthesis can be achieved through various methods including:
- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors under specific conditions, often involving hydrazine derivatives and isocyanates .
Biological Research
The compound's potential as an enzyme inhibitor or receptor ligand is under investigation. Studies suggest that it may modulate signaling pathways critical for cellular functions, which could lead to new therapeutic approaches for treating diseases like cancer and fungal infections .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-Fluorophenyl)-1-methyl | MDA-MB-231 | 29.1 |
| Related Triazole Derivative | MCF-7 | 15.3 |
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-Fluorophenyl)-1-methyl | Candida albicans | 0.5 μg/mL |
| Related Triazole Derivative | Aspergillus niger | 0.25 μg/mL |
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Research Findings and Implications
- In contrast, Compound C’s trifluoromethyl group offers stronger inductive effects .
- Reactivity : The carbaldehyde at position 3 in the target compound is strategically positioned for nucleophilic additions, whereas Compound B’s carbaldehyde at position 4 may exhibit different reactivity patterns due to steric and electronic factors .
- Biological Relevance : Halogenated analogs (e.g., Compound A) are often explored for antimicrobial activity, while sulfur-containing derivatives (e.g., Compound C) may target enzymes with cysteine residues .
Biological Activity
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is . It features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological membranes.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Triazole derivatives have been shown to inhibit viral replication in several studies. For example, similar compounds have demonstrated efficacy against viruses such as SARS-CoV-2 by targeting the viral protease, which is crucial for viral replication . The specific interactions between the triazole ring and viral proteins are believed to enhance these effects.
Anticancer Properties
There is growing evidence that triazole derivatives possess anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle progression. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo .
Synthesis and Evaluation
A recent study synthesized several derivatives of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy. Biological assays revealed that certain derivatives exhibited significant antibacterial and anticancer activities, with IC50 values indicating potency in the low micromolar range .
Table: Summary of Biological Activities
| Activity | Tested Compounds | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Various Triazoles | 10 - 50 µg/mL | Cell wall synthesis inhibition |
| Antiviral | Similar Derivatives | 1 - 10 µM | Protease inhibition |
| Anticancer | Selected Derivatives | 0.5 - 5 µM | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
